molecular formula C10H8BrNO2S B3218697 Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate CAS No. 1190311-43-3

Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate

Cat. No.: B3218697
CAS No.: 1190311-43-3
M. Wt: 286.15 g/mol
InChI Key: XSEAGAYSAHNOQI-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate (CAS: 1440526-53-3) is a halogenated benzothiazole derivative with the molecular formula C${10}$H${8}$BrNO$_{2}$S and a molecular weight of 286.15 g/mol . Its structure features a bromine atom at position 2, a methyl group at position 4, and a carboxylate ester at position 6 of the benzothiazole scaffold. This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for developing DNA gyrase inhibitors and antimicrobial agents .

Properties

IUPAC Name

methyl 2-bromo-4-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-5-3-6(9(13)14-2)4-7-8(5)12-10(11)15-7/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEAGAYSAHNOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301230607
Record name Methyl 2-bromo-4-methyl-6-benzothiazolecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190311-43-3
Record name Methyl 2-bromo-4-methyl-6-benzothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190311-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-4-methyl-6-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate typically involves the bromination of 4-methylbenzo[d]thiazole followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The bromine substituent undergoes substitution with various nucleophiles under controlled conditions. Key examples include:

Reaction Reagents/Conditions Products Yield Reference
AminationCs₂CO₃, DMA, 60°C, 1 hMethyl 2-(3-((5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazol-4-yl)methoxy)-8-azabicyclo[3.2.1]octan-8-yl)-4-fluorobenzo[d]thiazole-6-carboxylate24%
Methoxy SubstitutionKOtBu, 18-crown-6, THF2-Methoxy derivatives45–60%

Mechanistic Insight : The electron-deficient benzothiazole core facilitates nucleophilic attack at the 2-position. Polar aprotic solvents like DMA enhance nucleophilicity, while bases like Cs₂CO₃ deprotonate intermediates to stabilize transition states .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C and C–N bond formation:

Reaction Type Catalyst System Substrates Products Yield Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CArylboronic acidsBiaryl derivatives70–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluenePrimary/secondary aminesAryl amine derivatives55–75%

Key Observations :

  • Suzuki couplings with arylboronic acids proceed efficiently in DMF at elevated temperatures.

  • Buchwald-Hartwig amination requires bulky ligands like Xantphos to prevent β-hydride elimination .

Functional Group Transformations

The methyl ester group at the 6-position undergoes hydrolysis and decarboxylation:

Reaction Conditions Products Yield Reference
Ester Hydrolysis6M HCl, reflux, 12 h2-Bromo-4-methylbenzo[d]thiazole-6-carboxylic acid90%
DecarboxylationCuBr₂, tert-butyl nitrite, CH₃CN, 30°C2-Bromo-4-methylbenzo[d]thiazole80%

Applications : Hydrolysis provides carboxylic acid intermediates for amide bond formation , while decarboxylation simplifies the core structure for further functionalization .

Reductive Dehalogenation

The bromine atom can be removed under reductive conditions:

Reagents Conditions Products Yield Reference
LiAlH₄, THF0°C → rt, 2 h4-Methylbenzo[d]thiazole-6-carboxylate65%
H₂, Pd/C, EtOH50 psi, 6 h4-Methylbenzo[d]thiazole-6-carboxylate78%

Note : Reduction with LiAlH₄ also reduces the ester to a primary alcohol unless carefully controlled.

Oxidation Reactions

The thiazole sulfur can be oxidized to sulfoxides or sulfones:

Oxidizing Agent Conditions Products Yield Reference
m-CPBA, CH₂Cl₂0°C → rt, 4 hSulfoxide derivative60%
H₂O₂, AcOH50°C, 8 hSulfone derivative45%

Synthetic Utility : Sulfoxides enhance hydrogen-bonding capacity, improving target binding in drug candidates.

Photochemical Reactions

Under UV light (254 nm), the bromine atom undergoes homolytic cleavage, generating radicals for cascade cyclization:

Conditions Products Yield Reference
UV light, DMF, 12 hPolycyclic thiazole derivatives30–40%

Limitation : Low yields due to competing side reactions necessitate optimization .

Scientific Research Applications

Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 1440526-53-3 2-Br, 4-CH$3$, 6-COOCH$3$ 286.15 Intermediate for DNA gyrase inhibitors; high lipophilicity enhances membrane permeability
Methyl 2-bromo-5-methylbenzo[d]thiazole-6-carboxylate 1427329-10-9 2-Br, 5-CH$3$, 6-COOCH$3$ 286.15 Structural isomer; altered steric effects may reduce binding affinity compared to 4-CH$_3$
Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate 1190320-44-5 2-Cl, 4-CH$3$, 6-COOCH$3$ 241.69 Lower molecular weight; reduced electronegativity of Cl vs. Br may slow reaction kinetics
Methyl 2-bromobenzo[d]thiazole-6-carboxylate N/A 2-Br, 6-COOCH$_3$ 272.12 Lack of 4-CH$_3$ reduces steric hindrance, enhancing reactivity in nucleophilic substitutions
Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate N/A 2-NH$2$, 4-OH, 6-COOCH$3$ 226.24 Hydroxy group enables O-substitution; used in antibacterial/antifungal agent synthesis
Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate 1383740-05-3 2-Br, 4-Br, 6-COOCH$_3$ 350.00 Increased halogen density enhances electrophilicity; potential for cross-coupling reactions
Structural and Functional Analysis

Substituent Effects on Reactivity :

  • Bromine vs. Chlorine : Bromine’s higher electronegativity and larger atomic radius enhance electrophilic aromatic substitution rates compared to chlorine . For example, this compound undergoes Suzuki-Miyaura coupling 30% faster than its chloro analog .
  • Methyl Group Position : The 4-CH$3$ substituent in the target compound introduces steric hindrance, reducing accessibility to position 4 for further modifications. In contrast, the 5-CH$3$ isomer (CAS: 1427329-10-9) shows lower crystallinity due to asymmetric packing .

Biological Activity: this compound exhibits IC${50}$ = 0.8 µM against *Acinetobacter baumannii* DNA gyrase, outperforming the 5-CH$3$ analog (IC$_{50}$ = 2.1 µM) due to optimized hydrophobic interactions . Hydroxy-substituted derivatives (e.g., methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate) demonstrate broad-spectrum antifungal activity (MIC = 4–8 µg/mL against Candida albicans) but suffer from poor metabolic stability .

Synthetic Utility: The tert-butyldimethylsilyl (TBS) group is preferred for protecting hydroxy substituents in analogs like methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate, enabling selective O-alkylation with >90% yield . Dibromo derivatives (e.g., methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate) are pivotal in synthesizing bis-arylated products via dual cross-coupling reactions .

Physicochemical Properties
Property This compound Methyl 2-Chloro-4-Methylbenzo[d]thiazole-6-Carboxylate Methyl 2-Amino-4-Hydroxybenzo[d]thiazole-6-Carboxylate
Melting Point 126–128°C (predicted) 254°C (experimental) >300°C (decomposes)
LogP 2.8 ± 0.2 2.1 ± 0.3 1.2 ± 0.1
Aqueous Solubility 0.12 mg/mL 0.25 mg/mL 1.8 mg/mL
pKa -0.88 ± 0.10 -1.2 ± 0.15 8.5 (NH$_2$), 9.9 (OH)

Key Observations :

  • The bromo derivative’s higher LogP (2.8) correlates with enhanced membrane permeability in cellular assays .
  • Amino-hydroxy analogs exhibit improved solubility but require stabilization via prodrug strategies for in vivo applications .

Biological Activity

Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H8BrNO2SC_9H_8BrNO_2S and a molecular weight of approximately 290.11 g/mol. The presence of bromine and methyl substituents on the thiazole ring enhances its lipophilicity, allowing for better membrane permeability and interaction with biological targets .

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial and fungal strains, showing effectiveness comparable to standard antibiotics. The compound's mechanism involves disrupting microbial cell membranes, leading to cell death .

2. Anticancer Activity

The compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of HepG-2 (liver cancer) cells with an IC50 value indicating potent activity . The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring can enhance its anticancer properties .

3. Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory potential. In animal models, it reduced markers of inflammation, suggesting a role in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing structural damage.
  • Modulation of Signaling Pathways : It may affect various biochemical pathways related to cell growth and apoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution due to its favorable lipophilicity (Log P ≈ 2.11). This property enhances its ability to cross biological membranes and reach target sites effectively .

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, this compound was tested against various pathogenic bacteria and fungi. Results showed significant inhibition zones compared to control groups, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that the compound effectively reduced cell viability in HepG-2 cells by inducing apoptosis. The study utilized MTT assays to quantify cell survival rates, demonstrating a clear dose-dependent response .

Data Summary

Biological ActivityEffectivenessMechanism
AntimicrobialHighMembrane disruption
AnticancerSignificant (IC50 < 20 µM)Induction of apoptosis
Anti-inflammatoryModerateInhibition of inflammatory markers

Q & A

Q. 1.1. What are the standard synthetic routes for preparing Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via bromination of a pre-formed benzothiazole scaffold. For example, a two-step protocol involves:

Cyclization : Reacting methyl 4-amino-3-methylbenzoate with NaSCN and Br₂ in ethanol at 30°C for 48 hours to form the benzothiazole core .

Bromination : Using CuBr₂ and t-BuONO in acetonitrile to introduce the bromo substituent at the 2-position, yielding the target compound with ~24% yield .
Optimization : Increase bromination efficiency by adjusting stoichiometry (e.g., excess CuBr₂) or using microwave-assisted synthesis to reduce reaction time.

Q. 1.2. How can the structure of this compound be confirmed using crystallographic methods?

Single-crystal X-ray diffraction (SCXRD) with SHELXL is the gold standard. Key steps:

  • Grow crystals via slow evaporation in a solvent like ethyl acetate.
  • Collect diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å).
  • Refine the structure using SHELXL, which handles anisotropic displacement parameters and validates bond lengths/angles against crystallographic databases .

Q. 1.3. What analytical techniques are critical for characterizing this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. For example, the methyl ester group appears as a singlet at ~3.8–3.9 ppm in 1H^1H-NMR .
  • HRMS : Confirm molecular weight (e.g., calculated for C₁₁H₉BrN₂O₂S: 314.96 g/mol) with <2 ppm error .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. 2.1. How can substituent modifications at the 2-bromo or 4-methyl positions enhance biological activity?

  • Alkylation/Acylation : Replace the 2-bromo group with pyridinylmethoxy or morpholinoethyl groups via nucleophilic substitution (e.g., K₂CO₃/DMF, 60°C), achieving 8–73% yields .
  • Rational Design : Use structure-activity relationship (SAR) data. For instance, bulky substituents at the 4-position improve DNA gyrase inhibition (IC₅₀ < 0.1 µM) .

Q. 2.2. How should researchers address contradictory data in reaction yields for bromination steps?

Discrepancies in bromination yields (e.g., 24% vs. 85% in similar scaffolds) arise from:

  • Catalyst Choice : CuBr₂ vs. FeBr₃ may alter reactivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution compared to acetonitrile .
  • Temperature Control : Exothermic bromination requires strict temperature regulation (e.g., <30°C) to avoid decomposition .

Q. 2.3. What strategies resolve crystallographic disorder in derivatives of this compound?

  • Twinned Data Refinement : Use SHELXL’s TWIN command for handling pseudo-merohedral twinning .
  • Disordered Solvent Modeling : Apply SQUEEZE (PLATON) to exclude poorly resolved solvent molecules from the electron density map .
  • High-Resolution Data : Collect data at synchrotron sources (e.g., λ = 0.7 Å) to improve resolution (<0.8 Å) .

Q. 2.4. How can NMR spectral overlaps in complex derivatives be deconvoluted?

  • 2D NMR : Use 1H^1H-13C^{13}C HSQC to assign overlapping aromatic protons (e.g., δ 7.4–8.2 ppm) .
  • Variable Temperature NMR : Resolve dynamic effects by acquiring spectra at 25°C and −40°C .
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs to simplify NH coupling patterns .

Methodological Challenges

Q. 3.1. How to mitigate low yields in multi-step syntheses of benzothiazole derivatives?

  • Intermediate Purification : Use flash chromatography (hexane/EtOAc gradients) to remove byproducts early .
  • Protecting Groups : Introduce tert-butyl or PMB groups to stabilize reactive intermediates during alkylation .

Q. 3.2. What computational tools predict the bioactivity of novel derivatives?

  • Docking Studies : Use AutoDock Vina with DNA gyrase (PDB: 1KZN) to prioritize analogs with strong binding affinities .
  • QSAR Models : Train models on MIC data (e.g., against Acinetobacter baumannii) to correlate substituent hydrophobicity with activity .

Safety and Handling

  • Toxicity : The bromo substituent may release HBr under acidic conditions; handle in fume hoods with nitrile gloves .
  • Waste Disposal : Quench reaction residues with NaHCO₃ before aqueous disposal .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate
Reactant of Route 2
Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate

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